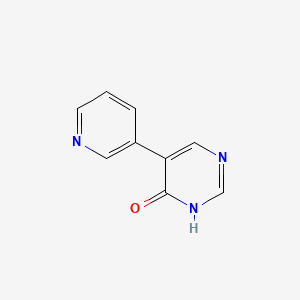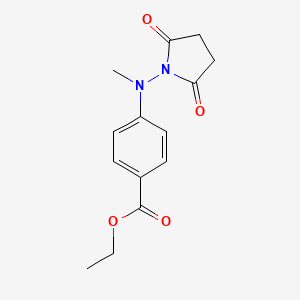![molecular formula C12H15N3O2 B12913772 Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate CAS No. 61830-72-6](/img/structure/B12913772.png)
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound that combines the structural features of imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through the condensation of amidines with β-dicarbonyl compounds.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyrimidine rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as enzyme inhibition, receptor modulation, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole and pyrimidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(7-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)acetate
Uniqueness
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the imidazole and pyrimidine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61830-72-6 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)6-10-7-15-9(3)13-8(2)5-11(15)14-10/h5,7H,4,6H2,1-3H3 |
Clave InChI |
CRHNWEJTYCOLFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)










